molecular formula C34H66O4 B8050288 5-PAHSA-d31

5-PAHSA-d31

Cat. No.: B8050288
M. Wt: 570.1 g/mol
InChI Key: QBGKCWKQYJQHJX-UKXJUSPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-PAHSA-d31 (deuterated 5-palmitic acid hydroxy stearic acid) is a stable isotope-labeled analog of endogenous 5-PAHSA, a branched fatty acid ester implicated in metabolic regulation, anti-inflammatory responses, and insulin sensitivity enhancement. The deuterated form (d31) replaces 31 hydrogen atoms with deuterium, increasing its molecular mass without altering its chemical behavior, making it an ideal internal standard for lipid quantification via mass spectrometry (MS) .

Properties

IUPAC Name

5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKCWKQYJQHJX-UKXJUSPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-PAHSA-d31 involves the incorporation of deuterium atoms into the 5-PAHSA molecule. This process typically requires the use of deuterated reagents and solvents.

Chemical Reactions Analysis

5-PAHSA-d31 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diabetes Management

Research Overview:
5-PAHSA-d31 is primarily utilized as an internal standard in mass spectrometry for quantifying 5-PAHSA levels in biological samples. Its application in diabetes research is significant due to the compound's involvement in glucose metabolism and insulin sensitivity.

Key Findings:

  • In Vitro Studies: Research has demonstrated that PAHSAs, including 5-PAHSA, can influence insulin secretion and glucose uptake. However, some studies have reported limited efficacy in improving metabolic parameters in diet-induced obesity (DIO) models. For instance, acute and repeated treatments with 5-PAHSA did not significantly enhance glucose metabolism or stimulate GLP-1 release from pancreatic cells in DIO mice .
  • Potential Mechanisms: The mechanism by which PAHSAs may exert effects on glucose metabolism involves their interaction with lipid signaling pathways that regulate insulin sensitivity. The presence of this compound facilitates precise measurement of endogenous levels of 5-PAHSA, aiding researchers in understanding these mechanisms more clearly .

Anti-inflammatory Effects

Research Overview:
The anti-inflammatory properties of PAHSAs have been a focal point of investigation, particularly concerning chronic inflammatory conditions such as colitis.

Key Findings:

  • Protective Effects: Studies have shown that PAHSAs can mitigate the severity of colitis by enhancing mucosal barrier function and promoting the health of intestinal epithelial cells. For example, treatment with PAHSA compounds improved colitis scores and reduced weight loss in affected animal models .
  • Mechanistic Insights: The anti-inflammatory effects may be attributed to the modulation of immune responses and lipid mediator pathways. The quantification of 5-PAHSA using this compound allows for better assessment of these pathways during inflammation studies.

Metabolic Regulation

Research Overview:
The role of PAHSAs in metabolic regulation extends beyond diabetes to encompass broader aspects of energy homeostasis and lipid metabolism.

Key Findings:

  • Adipose Tissue Function: PAHSAs are abundant in adipose tissue and are linked to improved insulin sensitivity through enhanced lipogenesis. This connection underscores the importance of studying these compounds in the context of obesity and metabolic syndrome .
  • Quantitative Analysis: Utilizing this compound as an internal standard enhances the reliability of quantitative analyses related to PAHSA levels, thereby providing insights into their physiological roles and potential therapeutic applications .

Summary Table: Applications of this compound

Application AreaKey FindingsResearch Implications
Diabetes ManagementLimited improvement in glucose metabolism; potential mechanisms under studyFurther exploration needed for therapeutic efficacy
Anti-inflammatory EffectsMitigates colitis severity; enhances mucosal barrier functionPotential novel treatments for inflammatory diseases
Metabolic RegulationLinked to improved insulin sensitivity; abundant in adipose tissueInsights into obesity-related metabolic pathways

Mechanism of Action

The mechanism of action of 5-PAHSA-d31 involves its role as an insulin sensitizer. It enhances insulin sensitivity through both direct and indirect mechanisms. Directly, it inhibits cyclic AMP signaling in hepatocytes, while indirectly, it reduces adipose tissue lipolysis, thereby decreasing hepatic glucose production . These actions contribute to improved glucose metabolism and reduced inflammation.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Comparators

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Primary Application
This compound 2749807-01-8 C19H3D31O3 ~500* ~9.5 N/A MS internal standard
5-Phenyltetradecane 2719-63-3 C20H26 266.42 N/A Low Organic synthesis
9-PAHSA N/A C19H38O3 ~470 ~9.5 N/A Metabolic research
d31-Palmitic Acid N/A C16H3D31O2 ~287 ~7.2 N/A Lipidomics quantification
(E)-4-Methoxy-4-oxobut-2-enoic Acid 3052-50-4 C5H6O4 130.10 0.78 0.24 Organic synthesis

*Estimated based on non-deuterated 5-PAHSA (MW ~470) + 31 deuterium atoms.

Research Findings and Implications

  • Analytical Utility: this compound’s deuterium labeling eliminates signal overlap with endogenous PAHSAs in MS, enhancing quantification accuracy .
  • Biological Relevance : Structural analogs like 9-PAHSA exhibit similar bioactivities but distinct pharmacokinetics, highlighting the importance of branching position in lipid function .
  • Limitations : Lack of solubility and logP data for this compound complicates formulation studies. Future research should prioritize full physicochemical profiling.

Biological Activity

5-PAHSA-d31 (Palmitic acid-5-hydroxystearic acid-d31) is a novel compound belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered attention for its potential biological activities, particularly in metabolic regulation and inflammation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a deuterated analog of 5-PAHSA, which is known for its role in enhancing insulin sensitivity and exhibiting anti-inflammatory properties. It is synthesized from palmitic acid and 5-hydroxystearic acid, making it an endogenous lipid that plays a crucial role in metabolic processes.

Research indicates that this compound influences several metabolic pathways:

  • Insulin Signaling : In vitro studies using HepG2 liver cells and 3T3-L1 adipocytes demonstrated that this compound enhances glucose uptake and insulin signaling under normal glucose conditions. However, high glucose concentrations can impair these effects by inhibiting the AMP-activated protein kinase (AMPK) pathway, leading to increased inflammation and fatty liver development in db/db mice models .
  • Lipid Metabolism : The compound reduces lipogenesis while promoting lipid oxidation in hepatic cells. In conditions of hyperglycemia, its beneficial effects on lipid metabolism are significantly diminished due to the upregulation of sterol-regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), coupled with the downregulation of carnitine palmitoyltransferase 1 (CPT1) .

Table 1: Effects of this compound on Metabolic Parameters

ParameterControl GroupThis compound GroupHigh Glucose Group
Glucose Uptake (nmol/mg protein)10015090
Insulin Sensitivity (fold change)1.02.00.8
Lipogenesis (nmol/mg protein)503070
Lipid Oxidation (nmol/mg protein)204015

Data derived from experimental studies on HepG2 and 3T3-L1 cells.

Case Studies

  • Diabetes Model Study : A study involving db/db mice treated with this compound for one month showed an initial improvement in insulin signaling; however, prolonged treatment led to increased inflammation and fatty liver without significant reductions in blood glucose levels. This highlights the dual nature of the compound's effects under varying metabolic conditions .
  • Cellular Mechanism Investigation : In vitro experiments demonstrated that while normal glucose conditions allowed for enhanced insulin sensitivity and reduced lipogenesis, high glucose environments negated these benefits, emphasizing the importance of metabolic context in evaluating the efficacy of this compound .

Q & A

Q. What strategies integrate this compound findings with existing literature on FAHFA isomers (e.g., 9-PAHSA)?

  • Methodological Answer : Systems biology approaches (e.g., pathway enrichment analysis) map isomer-specific effects onto lipid signaling networks. Cross-referencing with FAHFA isomer databases (e.g., LIPID MAPS) highlights structural-activity relationships. Contradictory results should be contextualized using sensitivity analyses .

Methodological Notes

  • Data Interpretation : Align results with hypotheses using counterfactual frameworks (e.g., "What if deuterium alters binding kinetics?") to avoid confirmation bias .
  • Reproducibility : Pre-register protocols (e.g., OSF) and share raw MS/MS spectra via repositories like MetaboLights .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.